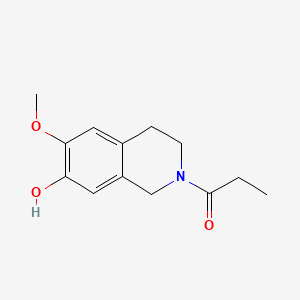

1-(7-羟基-6-甲氧基-3,4-二氢异喹啉-2(1H)-基)丙烷-1-酮

描述

7-Hydroxy-6-methoxy-2-propionyl-1,2,3,4-tetrahydroisoquinoline (PTIQ) is a synthetic compound known for its neuroprotective properties. It has been studied extensively for its potential therapeutic effects in neurodegenerative diseases, particularly Parkinson’s disease. PTIQ has shown promise in protecting dopaminergic neurons from degeneration and reducing neuroinflammation .

科学研究应用

PTIQ has a wide range of scientific research applications, including:

Neuroprotection: PTIQ has been shown to protect dopaminergic neurons in models of Parkinson’s disease by reducing oxidative stress and inflammation.

Anti-inflammatory Effects: PTIQ down-regulates the expression of inflammatory molecules such as matrix metalloproteinase-3, interleukin-1 beta, tumor necrosis factor-alpha, and cyclooxygenase-2.

Pharmacokinetics: PTIQ exhibits favorable pharmacokinetic properties, including stability against liver microsomal enzymes and rapid brain penetration.

作用机制

PTIQ exerts its effects through several mechanisms:

Inhibition of Matrix Metalloproteinase-3: PTIQ suppresses the production of matrix metalloproteinase-3, which is involved in dopaminergic cell death and microglial activation.

Anti-inflammatory Pathways: PTIQ blocks the nuclear translocation of nuclear factor kappa-light-chain-enhancer of activated B cells, reducing the expression of pro-inflammatory molecules.

Neuroprotection: PTIQ prevents neurodegeneration by reducing oxidative stress and inflammation in dopaminergic neurons.

生化分析

Biochemical Properties

PTIQ interacts with various biomolecules, notably the enzyme MMP-3. It effectively suppresses the production of MMP-3 induced in response to cellular stress . This interaction is crucial as MMP-3 plays a significant role in dopaminergic cell death and microglial activation .

Cellular Effects

PTIQ has been shown to have profound effects on various types of cells. In dopaminergic CATH.a cells, PTIQ prevents cell death by suppressing the production of MMP-3 . In BV-2 microglial cells, PTIQ down-regulates the expression of MMP-3 along with IL-1b, TNF-a, and cyclooxygenase-2, blocking the nuclear translocation of NF-kB .

Molecular Mechanism

At the molecular level, PTIQ exerts its effects through binding interactions with biomolecules and changes in gene expression. It suppresses the production of MMP-3, a molecule involved in inflammation and cell death . This suppression prevents cell death and down-regulates the expression of inflammatory molecules .

Temporal Effects in Laboratory Settings

In laboratory settings, PTIQ has shown stability against liver microsomal enzymes . Over time, it has been observed to provide neuroprotection and exhibit anti-inflammatory effects on microglial cells .

Dosage Effects in Animal Models

In animal models of Parkinson’s disease, PTIQ has been shown to attenuate motor deficits, prevent neurodegeneration, and suppress microglial activation in the substantia nigra . These effects were observed at non-lethal doses .

Metabolic Pathways

It is known that PTIQ can enter the brain and provide neuroprotection .

Transport and Distribution

PTIQ is relatively stable against liver microsomal enzymes and does not inhibit the cytochrome p450 isozymes or the hERG ion channel . It enters the brain rather rapidly, yielding a 28% brain:plasma ratio after i.p. injection .

Subcellular Localization

It is known that PTIQ can enter the brain and provide neuroprotection

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of PTIQ involves several steps, starting with the formation of the isoquinoline core. The key steps include:

Formation of the Isoquinoline Core: This involves the cyclization of appropriate precursors under acidic conditions.

Hydroxylation and Methoxylation: Introduction of hydroxyl and methoxy groups at specific positions on the isoquinoline ring.

Propionylation: Addition of a propionyl group to the nitrogen atom of the isoquinoline ring.

Industrial Production Methods

Industrial production of PTIQ would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and purification methods such as recrystallization and chromatography .

化学反应分析

Types of Reactions

PTIQ undergoes several types of chemical reactions, including:

Oxidation: PTIQ can be oxidized to form quinone derivatives.

Reduction: Reduction of PTIQ can lead to the formation of tetrahydroisoquinoline derivatives.

Substitution: Substitution reactions can occur at the hydroxyl and methoxy positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts such as palladium on carbon and specific solvents like dichloromethane.

Major Products

The major products formed from these reactions include various derivatives of PTIQ, such as quinone and tetrahydroisoquinoline derivatives .

相似化合物的比较

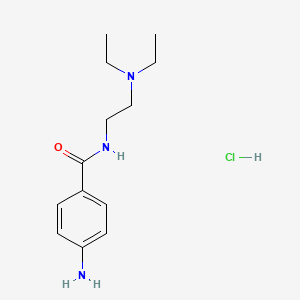

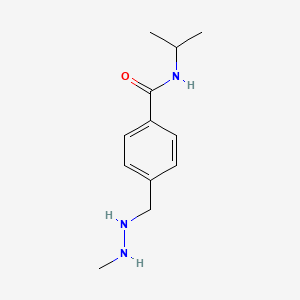

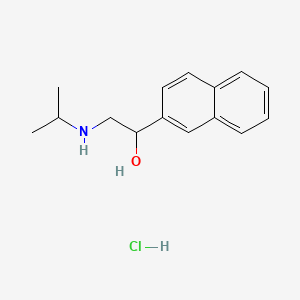

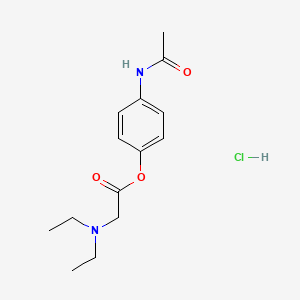

PTIQ can be compared with other neuroprotective compounds such as:

7-Hydroxy-6-methoxy-2-ethyl-1,2,3,4-tetrahydroisoquinoline (AETIQ): AETIQ is structurally similar to PTIQ but has an ethyl group instead of a propionyl group.

PTIQ is unique in its specific inhibition of matrix metalloproteinase-3 and its rapid brain penetration, making it a promising candidate for further research and potential therapeutic applications .

属性

IUPAC Name |

1-(7-hydroxy-6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c1-3-13(16)14-5-4-9-7-12(17-2)11(15)6-10(9)8-14/h6-7,15H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDYMEDICHGLSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC2=CC(=C(C=C2C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of PTIQ in lowering blood pressure?

A1: While the exact mechanism remains to be fully elucidated, research suggests PTIQ's hypotensive effect is mediated through a combination of actions. Studies in anesthetized dogs indicate involvement of the vagus nerve, as bilateral vagotomy significantly inhibited PTIQ's blood pressure-lowering effect. [] Additionally, pretreatment with propranolol (a beta-blocker), prazosin (an alpha-blocker), and mecamylamine (a nicotinic antagonist) also diminished PTIQ's hypotensive activity. [] This suggests PTIQ may act on both the sympathetic and parasympathetic nervous systems to regulate blood pressure.

Q2: Does PTIQ interact with muscarinic receptors to exert its hypotensive effects?

A2: Evidence suggests PTIQ may interact with muscarinic receptors, both centrally and peripherally, to regulate blood pressure. When administered directly into the common carotid artery of anesthetized dogs, PTIQ caused an immediate drop in blood pressure, whereas intravenous administration resulted in a delayed hypotensive response. [] This difference in onset suggests a central nervous system component to PTIQ's action. Furthermore, pretreatment with atropine (a non-selective muscarinic antagonist) partially attenuated PTIQ's hypotensive effect, while methylatropine (a peripherally acting muscarinic antagonist) resulted in a more pronounced attenuation. [] These findings indicate PTIQ may activate both central and peripheral muscarinic receptors to lower blood pressure.

Q3: Are there any cardiovascular effects of PTIQ beyond blood pressure reduction?

A3: Research in anesthetized dogs shows that in addition to lowering blood pressure, PTIQ also reduces the force of contraction in myocardial tissue. [] This suggests a direct effect on cardiac muscle function. Furthermore, PTIQ administration transiently increased aortic blood flow in these animals. [] This finding, coupled with the observed reduction in myocardial contractility, suggests PTIQ might induce vasodilation, contributing to its overall hypotensive effect.

Q4: What is the significance of the lack of effect of yohimbine and reserpine on PTIQ's hypotensive activity?

A4: The observation that neither yohimbine (an alpha-2 adrenergic receptor antagonist) nor reserpine (a drug that depletes norepinephrine stores) significantly affected PTIQ's hypotensive action suggests that PTIQ does not primarily act by inhibiting the release or action of norepinephrine. [] This finding further supports the involvement of other mechanisms, such as activation of the parasympathetic nervous system and potential direct effects on vascular smooth muscle, in mediating PTIQ's blood pressure-lowering effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。